

Spectroscopic Profile of 2,4-Dibromo-6-fluorophenol: A Technical Guide

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Compound of Interest

Compound Name: **2,4-Dibromo-6-fluorophenol**

Cat. No.: **B1304671**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dibromo-6-fluorophenol** ($C_6H_3Br_2FO$), a halogenated phenol of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents a combination of available experimental data and predicted spectroscopic information based on the analysis of structurally similar compounds and established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2,4-Dibromo-6-fluorophenol**.

Table 1: Infrared (IR) Spectroscopy Data

Spectral Range	Instrument	Technique	Source
Mid-IR	Bruker Tensor 27 FT-IR	Melt (Liquid)	Bio-Rad Laboratories, Inc. [1]

Table 2: Predicted 1H NMR Spectral Data

Disclaimer: The following ^1H NMR data is predicted based on the analysis of similar halogenated phenols and general principles of NMR spectroscopy. Experimental verification is recommended.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.6 - 7.8	d	~2.5	H-3
7.3 - 7.5	d	~2.5	H-5
5.5 - 6.5	s (broad)	-	-OH

Table 3: Predicted ^{13}C NMR Spectral Data

Disclaimer: The following ^{13}C NMR data is predicted based on the analysis of similar halogenated phenols and general principles of NMR spectroscopy. Experimental verification is recommended.

Chemical Shift (δ) ppm	Assignment
150 - 155 (d, $^1\text{J}_{\text{CF}} \approx 240-250$ Hz)	C-6
145 - 150	C-1
130 - 135	C-3
125 - 130	C-5
115 - 120 (d, $^2\text{J}_{\text{CF}} \approx 20-25$ Hz)	C-2
110 - 115	C-4

Table 4: Predicted Mass Spectrometry (MS) Data

Disclaimer: The following mass spectrometry data is predicted based on the fragmentation patterns of similar brominated and fluorinated phenols. The molecular weight is confirmed from PubChem.[\[1\]](#)

m/z Ratio	Predicted Fragment	Notes
268/270/272	[M] ⁺	Molecular ion peak with characteristic isotopic pattern for two bromine atoms.
189/191	[M - Br] ⁺	Loss of a bromine radical.
161/163	[M - Br - CO] ⁺	Subsequent loss of carbon monoxide.
110	[M - 2Br] ⁺	Loss of both bromine atoms.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2,4-Dibromo-6-fluorophenol** are not readily available in the public domain. However, the following general protocols for the analysis of halogenated phenols are provided as a guide for researchers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,4-Dibromo-6-fluorophenol** in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- **¹³C NMR Acquisition:**

- Acquire a proton-decoupled carbon spectrum.
- A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Employ a relaxation delay appropriate for quaternary carbons if present.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Neat Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A benchtop FT-IR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Collect the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented in terms of transmittance or absorbance.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

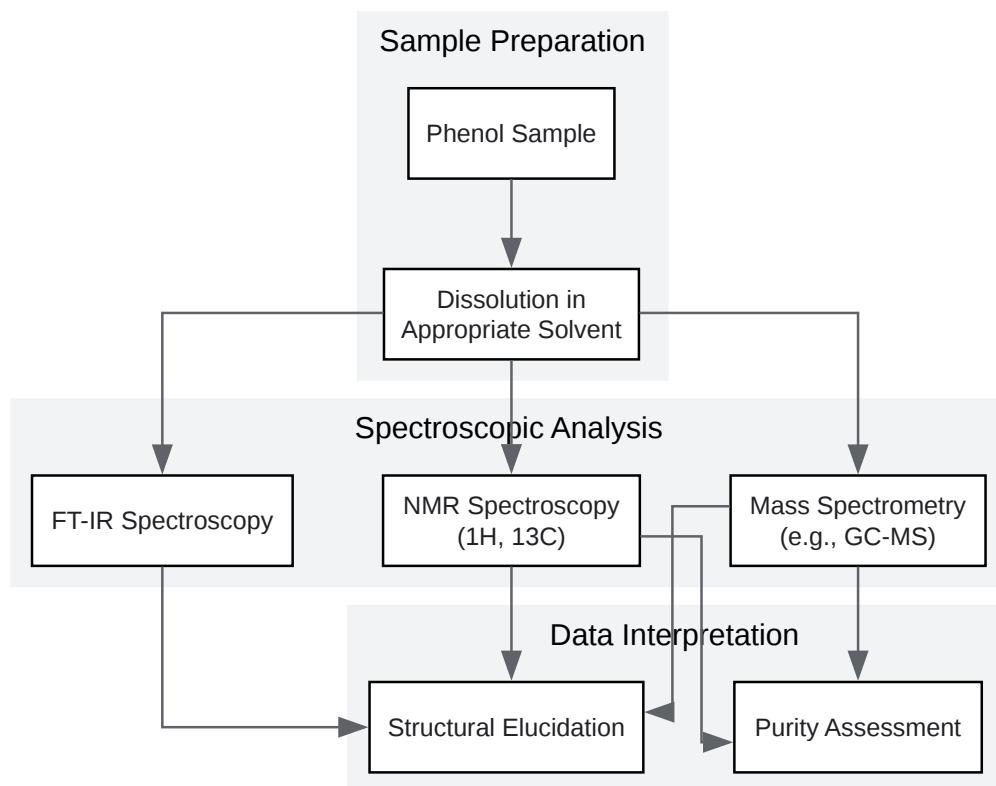
- Sample Preparation: Dissolve a small amount of **2,4-Dibromo-6-fluorophenol** in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be optimized for the instrument's sensitivity.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).

- Gas Chromatography:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
 - Injection: Split or splitless injection, depending on the sample concentration.
 - Temperature Program: An optimized temperature ramp to ensure good separation from any impurities.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions and enabling library matching.
 - Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-350).

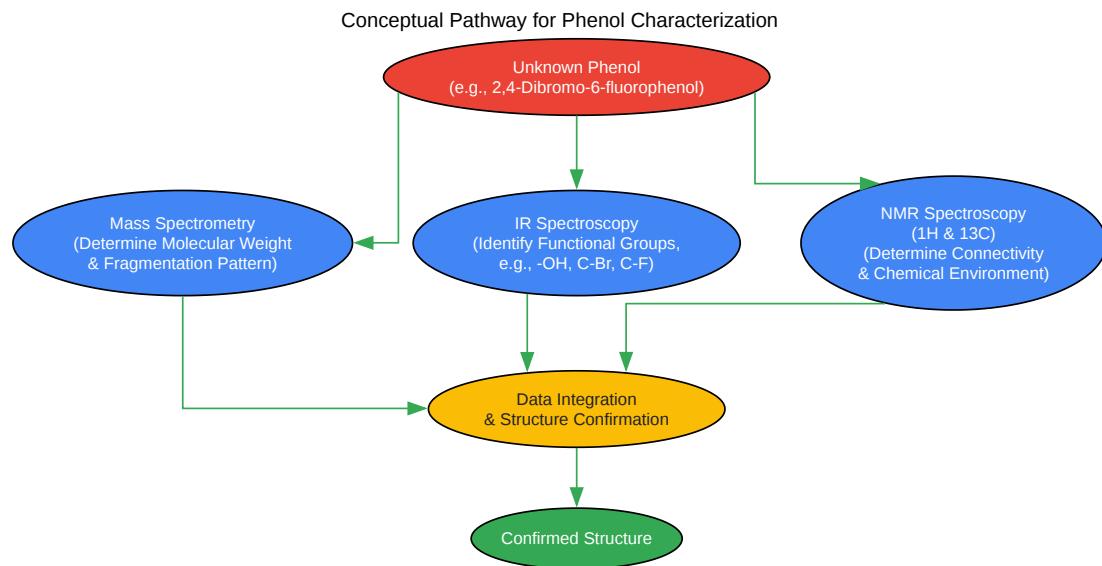
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual signaling pathway for the characterization of an unknown phenol compound.

General Workflow for Spectroscopic Analysis of a Phenol Sample

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Caption: General workflow for the spectroscopic analysis of a phenol sample.



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References

- 1. eng.uc.edu [eng.uc.edu]
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